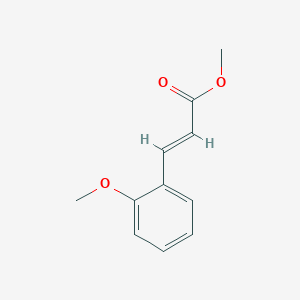

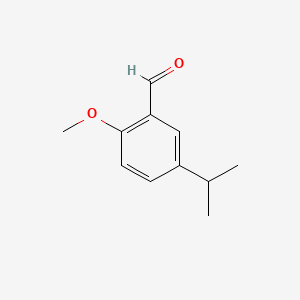

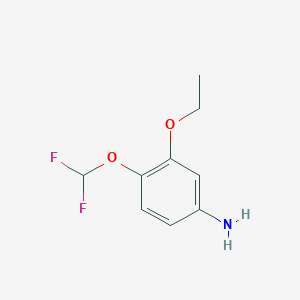

4-(Difluoromethoxy)-3-ethoxyaniline

説明

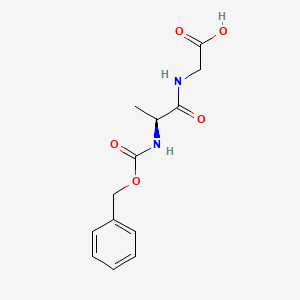

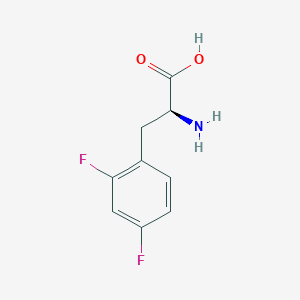

The compound "4-(Difluoromethoxy)-3-ethoxyaniline" is a chemical entity that can be inferred to possess a benzene ring substituted with difluoromethoxy and ethoxy groups attached to the ring at the para and meta positions, respectively, relative to an aniline (amino) group. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and properties of related difluoroaniline derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

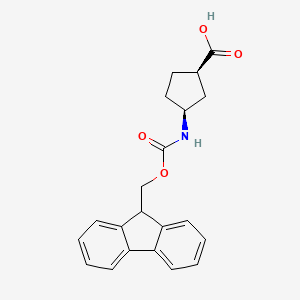

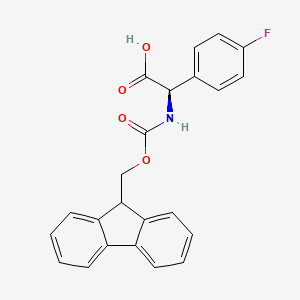

The synthesis of difluoroaniline derivatives is often achieved through reactions involving difluoroaniline precursors. For instance, the synthesis of methyl 2,6-difluoro-4-(pivaloylamino)benzoate and its analogs involves reacting 3,5-difluoroaniline derivatives with butyllithium followed by methyl chloroformate, with regiocontrol directed by fluorine atoms . Similarly, the synthesis of 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline is achieved by high-pressure hydrolysis and reduction of 3,4-dichloronitrobenzene, followed by an addition reaction with perfluoro-vinyl-perfluoro-methyl ether . These methods suggest that the synthesis of "4-(Difluoromethoxy)-3-ethoxyaniline" could potentially involve similar strategies, such as the use of a difluoroaniline precursor, lithiation, and subsequent functionalization with appropriate etherifying agents.

Molecular Structure Analysis

The molecular structure of difluoroaniline derivatives has been studied using various spectroscopic techniques and quantum chemical calculations . For example, 3,4-difluoroaniline has been investigated using FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, supported by DFT calculations. These studies provide insights into the vibrational spectra, NMR chemical shifts, and electronic characteristics such as HOMO and LUMO energies, which are crucial for understanding the reactivity and properties of the molecule . By analogy, "4-(Difluoromethoxy)-3-ethoxyaniline" would likely exhibit similar spectroscopic features, with shifts and changes corresponding to the specific substituents.

Chemical Reactions Analysis

The reactivity of difluoroaniline derivatives is influenced by the presence of fluorine atoms, which can direct the regiochemistry of reactions such as metallation . The fluorine atoms can also affect the electronic properties of the molecule, potentially impacting its participation in various chemical reactions. For instance, the presence of electron-withdrawing trifluoromethyl groups in related compounds has been utilized in the synthesis of heterocyclic compounds . Therefore, the difluoromethoxy and ethoxy groups in "4-(Difluoromethoxy)-3-ethoxyaniline" would be expected to influence its reactivity in a predictable manner, allowing for targeted chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of difluoroaniline derivatives are determined by their molecular structure and substituents. The spectroscopic studies provide data on the physicochemical properties, such as vibrational frequencies and NMR chemical shifts, which are indicative of the molecule's electronic environment . Additionally, theoretical calculations can predict properties like nonlinear optical behavior and thermodynamic features . These properties are essential for understanding the behavior of the compound under different conditions and for its potential applications in various fields, such as medicinal chemistry .

科学的研究の応用

Application 1: Inhibitory Effects on Pulmonary Fibrosis

- Summary of the Application : The compound 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), which has a similar structure to the requested compound, has been studied for its effects on pulmonary fibrosis . The research aimed to evaluate the effects of DGM on pulmonary fibrosis and determine whether epithelial–mesenchymal transformation (EMT) plays a key role in the pathogenesis of pulmonary fibrosis .

- Methods of Application : The study involved the stimulation of in vitro cultured A549 cells to construct EMTs with TGF-β1. DGM treatment inhibited the expression of proteins such as α-SMA, vimentin, and collagen Ⅰ and increased the expression of E-cadherin .

- Results or Outcomes : The study found that DGM attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .

Application 2: Synthesis of Phosphodiesterase-4 (PDE4) Inhibitors

- Summary of the Application : 4-(Difluoromethoxy)-3-hydroxybenzaldehyde, a compound with a similar structure to the requested compound, is used for the synthesis of phosphodiesterase-4 (PDE4) inhibitors, such as roflumilast . These inhibitors are used for the treatment of chronic obstructive pulmonary disease (COPD) .

- Results or Outcomes : The outcome of this application is the production of PDE4 inhibitors, which are important drugs used in the treatment of COPD .

Safety And Hazards

This involves determining the compound’s toxicity, flammability, and environmental impact. It would also include recommendations for safe handling and disposal.

将来の方向性

This would involve a discussion of potential applications for the compound and areas for further research.

特性

IUPAC Name |

4-(difluoromethoxy)-3-ethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO2/c1-2-13-8-5-6(12)3-4-7(8)14-9(10)11/h3-5,9H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQPLOXJAZUAOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201279317 | |

| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201279317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Difluoromethoxy)-3-ethoxyaniline | |

CAS RN |

832740-41-7 | |

| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832740-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethoxy)-3-ethoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201279317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。